molecular formula C23H23ClN4O9 B1237967 Chlorocardicin

Chlorocardicin

Cat. No.: B1237967
M. Wt: 534.9 g/mol
InChI Key: UMDAIHWMUXNVSB-GUZYLKIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Chlorocardicin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chlorocardicin has several scientific research applications:

Mechanism of Action

Chlorocardicin exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It targets the penicillin-binding proteins, which are essential for the cross-linking of the bacterial cell wall. This inhibition leads to the weakening of the cell wall and eventually causes cell lysis and death .

Comparison with Similar Compounds

Chlorocardicin is structurally and functionally similar to nocardicin A. Both are monocyclic β-lactam antibiotics produced by Streptomyces species and exhibit activity against Gram-negative bacteria . this compound has a unique meta-chloro substituent on the para-hydroxyphenylglycine unit, which differentiates it from nocardicin A . This structural difference may contribute to variations in their biological activity and spectrum of antibacterial activity.

Similar compounds include:

Properties

Molecular Formula

C23H23ClN4O9

Molecular Weight

534.9 g/mol

IUPAC Name

(2R)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(R)-carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid

InChI

InChI=1S/C23H23ClN4O9/c24-14-9-12(3-6-17(14)29)19(23(34)35)28-10-16(21(28)31)26-20(30)18(27-36)11-1-4-13(5-2-11)37-8-7-15(25)22(32)33/h1-6,9,15-16,19,29,36H,7-8,10,25H2,(H,26,30)(H,32,33)(H,34,35)/b27-18-/t15-,16+,19-/m1/s1

InChI Key

UMDAIHWMUXNVSB-GUZYLKIGSA-N

Isomeric SMILES

C1[C@@H](C(=O)N1[C@H](C2=CC(=C(C=C2)O)Cl)C(=O)O)NC(=O)/C(=N\O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N

Canonical SMILES

C1C(C(=O)N1C(C2=CC(=C(C=C2)O)Cl)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N

Synonyms

chlorocardicin

Origin of Product

United States

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